[Lys22] β-Amyloid (1-40) is a modified form of the β-amyloid peptide, specifically characterized by the substitution of lysine at position 22. This peptide is significant in the context of Alzheimer's disease, where it plays a crucial role in the formation of amyloid plaques, which are aggregates of misfolded proteins that disrupt neuronal function.
β-Amyloid peptides, including [Lys22] β-Amyloid (1-40), are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The classification of this peptide falls under neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease. The [Lys22] modification is of interest due to its potential impact on the peptide's aggregation properties and neurotoxicity.
The synthesis of [Lys22] β-Amyloid (1-40) typically involves solid-phase peptide synthesis techniques. Standard methods include:
The incorporation of lysine at position 22 can be achieved by selecting the appropriate protected amino acid during synthesis.
The molecular structure of [Lys22] β-Amyloid (1-40) consists of 40 amino acids with a specific sequence that includes lysine as the 22nd residue. The structural features include:
Data from studies indicate that modifications at positions such as 22 significantly affect aggregation kinetics and stability.
The primary reactions involving [Lys22] β-Amyloid (1-40) include:
The kinetics of these reactions can be studied using fluorescence assays such as Thioflavin T binding assays, which provide insights into aggregation rates.
The mechanism by which [Lys22] β-Amyloid (1-40) exerts its effects involves:
Experimental data indicate that modifications like [Lys22] can alter these mechanisms, potentially affecting toxicity levels.
Key properties of [Lys22] β-Amyloid (1-40) include:
Analytical techniques such as circular dichroism spectroscopy can be employed to study conformational stability under varying conditions.
[Lys22] β-Amyloid (1-40) is utilized in various research applications:
Research continues to explore how modifications like those at position 22 can inform therapeutic strategies targeting amyloid-related pathologies.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4